Fmoc-Cys-Asp10 (TFA)

Description

BenchChem offers high-quality Fmoc-Cys-Asp10 (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Cys-Asp10 (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

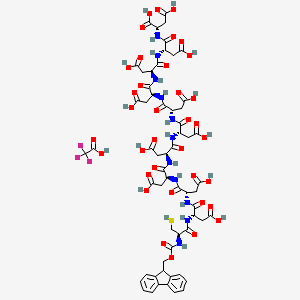

C60H68F3N11O36S |

|---|---|

Molecular Weight |

1608.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C58H67N11O34S.C2HF3O2/c70-37(71)9-26(47(90)60-28(11-39(74)75)49(92)62-30(13-41(78)79)51(94)64-32(15-43(82)83)53(96)66-34(17-45(86)87)55(98)68-35(57(100)101)18-46(88)89)59-48(91)27(10-38(72)73)61-50(93)29(12-40(76)77)63-52(95)31(14-42(80)81)65-54(97)33(16-44(84)85)67-56(99)36(20-104)69-58(102)103-19-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25;3-2(4,5)1(6)7/h1-8,25-36,104H,9-20H2,(H,59,91)(H,60,90)(H,61,93)(H,62,92)(H,63,95)(H,64,94)(H,65,97)(H,66,96)(H,67,99)(H,68,98)(H,69,102)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,100,101);(H,6,7)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1 |

InChI Key |

BIFUHFPXQBJYJF-KDYAZIBBSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: A Specialized Tool for Targeted Bioconjugation

An In-Depth Technical Guide to the Chemical Properties of Fmoc-Cys-Asp₁₀ (TFA)

Fmoc-Cys-Asp₁₀, supplied as a trifluoroacetate (TFA) salt, is a highly specialized oligopeptide linker primarily utilized in the field of bioconjugation and targeted drug delivery. Its unique structure, combining a reactive cysteine residue with a poly-aspartic acid sequence, makes it a powerful tool for developing sophisticated therapeutic constructs. This molecule has gained prominence as a non-releasable linker involved in creating drug conjugates aimed at specific biological sites, most notably in bone fracture-homing applications where it has been shown to reduce healing times. This guide provides a comprehensive overview of its chemical properties, handling protocols, and the scientific principles governing its use, tailored for researchers and drug development professionals.

Core Chemical Identity and Properties

The fundamental characteristics of Fmoc-Cys-Asp₁₀ (TFA) are rooted in its constituent parts: an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cysteine (Cys) residue, a chain of ten aspartic acid (Asp) residues, and a trifluoroacetate counter-ion.

Molecular Structure

The structure consists of a lipophilic Fmoc group, a nucleophilic cysteine, and a highly hydrophilic poly-aspartate tail.

An In-depth Technical Guide to Fmoc-Cys-Asp₁₀: Harnessing the Poly-Aspartic Acid Tail for Advanced Drug Delivery

Abstract

The strategic design of peptide-drug conjugates (PDCs) is a cornerstone of modern therapeutic development, demanding molecular scaffolds that offer precision, biocompatibility, and targeted action. Fmoc-Cys-Asp₁₀ has emerged as a critical oligopeptide linker, uniquely equipped to address these challenges. This technical guide provides an in-depth exploration of the synthesis, characterization, and functional significance of this molecule, with a particular focus on the multifaceted role of its poly-aspartic acid (poly-Asp) tail. We will dissect the rationale behind its solid-phase synthesis, illuminate the critical functions of its constituent parts, and provide field-proven protocols for its application, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful molecular tool.

Introduction: The Molecular Architecture and Strategic Value of Fmoc-Cys-Asp₁₀

Fmoc-Cys-Asp₁₀ is a heterobifunctional oligopeptide linker designed for advanced bioconjugation applications. Its structure is modular, comprising three key domains, each with a distinct and vital role. The strategic brilliance of this molecule lies in the synergistic interplay between these domains, making it more than just a simple spacer.

-

The N-terminal Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the N-terminal cysteine. Its base-labile nature is fundamental to the strategy of Solid-Phase Peptide Synthesis (SPPS), allowing for controlled, stepwise elongation of the peptide chain.[1]

-

The Cysteine (Cys) Residue: Positioned at the N-terminus (once deprotected), the cysteine residue is the reactive anchor for payload conjugation. The nucleophilic thiol group of its side chain provides a specific handle for covalent attachment of therapeutic agents, imaging moieties, or other molecules of interest through well-established bioconjugation chemistries.[2]

-

The Poly-Aspartic Acid (Asp₁₀) Tail: This decamer of aspartic acid residues is the primary driver of the linker's unique physicochemical and biological properties. It is this "tail" that imparts solubility, biocompatibility, and, most notably, a powerful targeting capability.

This guide will systematically unpack the significance of this architecture, beginning with its synthesis and culminating in its application.

Diagram: Modular Architecture of Fmoc-Cys-Asp₁₀

Caption: Modular domains and associated functions of the Fmoc-Cys-Asp₁₀ linker.

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of a high-purity, poly-anionic peptide like Fmoc-Cys-Asp₁₀ requires a meticulous and well-justified approach to Fmoc-SPPS. The repetitive nature of the aspartic acid sequence and the reactivity of the cysteine residue present unique challenges that must be proactively managed.

The Rationale Behind the Fmoc-SPPS Strategy

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for preparing Fmoc-Cys-Asp₁₀ due to its efficiency, ease of purification, and scalability.[3][4] The Fmoc/tBu (tert-butyl) protection scheme is particularly well-suited for this sequence.

-

Why Fmoc? The Fmoc group is removed under mild basic conditions (typically with piperidine), which are orthogonal to the strong acid conditions used for final cleavage and side-chain deprotection. This orthogonality is crucial for preserving the integrity of the peptide.[1]

-

Why Trt on Cysteine? The trityl (Trt) protecting group on the cysteine thiol is highly recommended. It is sufficiently bulky to prevent side reactions during synthesis but is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage step.[2][5]

-

Why OtBu on Aspartic Acid? The tert-butyl (OtBu) ester is the standard side-chain protection for aspartic acid in Fmoc-SPPS. It effectively prevents the carboxyl side chain from participating in unwanted reactions. However, its use necessitates careful control over synthesis conditions to mitigate the risk of aspartimide formation, a common side reaction with Asp-containing sequences, especially when adjacent to residues like Gly, Ser, or another Asp.[4] This intramolecular cyclization can lead to impurities that are difficult to separate from the final product.

Detailed Step-by-Step Synthesis Protocol

This protocol is designed for manual or automated synthesis on a 0.1 mmol scale.

Materials:

-

Resin: 2-Chlorotrityl chloride (2-CTC) resin (highly recommended for C-terminal acids to minimize diketopiperazine formation and allow for mild cleavage).

-

Amino Acids: Fmoc-Asp(OtBu)-OH, Fmoc-Cys(Trt)-OH.

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Reagents:

-

Deprotection: 20% (v/v) piperidine in DMF.

-

Coupling: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Workflow:

-

Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes, followed by washing with DMF (3x).

-

First Amino Acid Loading (Fmoc-Asp(OtBu)-OH):

-

Dissolve Fmoc-Asp(OtBu)-OH (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in DCM.

-

Add the solution to the swollen resin and agitate for 2 hours.

-

Causality: Using DIPEA as a non-nucleophilic base is critical to activate the resin without prematurely cleaving the Fmoc group. 2-CTC resin allows for esterification under these relatively mild conditions.

-

Cap any unreacted chloride sites on the resin by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes. Wash with DMF (3x).

-

-

Iterative Peptide Elongation (9 cycles for Asp, 1 for Cys):

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Repeat with a fresh portion of the deprotection solution for 10 minutes. Wash thoroughly with DMF (5x).

-

Causality: A two-step deprotection ensures complete removal of the Fmoc group, which is essential for preventing deletion sequences.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-amino acid (Fmoc-Asp(OtBu)-OH or Fmoc-Cys(Trt)-OH) (3 equivalents) with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 45-60 minutes.

-

Causality: HCTU is a highly efficient coupling reagent that minimizes racemization. Pre-activation ensures the reaction proceeds to completion swiftly. The excess reagents drive the reaction forward.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Monitoring (Optional but Recommended): Perform a Kaiser test after coupling to confirm the absence of free primary amines, indicating a complete reaction.

-

-

Final Fmoc Deprotection: After the final coupling of Fmoc-Cys(Trt)-OH, perform a final deprotection step as described above to yield the free N-terminal amine of the full-length peptide, if the Fmoc group is not desired on the final product. For Fmoc-Cys-Asp₁₀, this step is omitted.

-

Cleavage and Side-Chain Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail (TFA/TIS/H₂O) to the resin (approx. 10 mL per gram of resin).

-

Agitate at room temperature for 2-3 hours.

-

Causality: TFA cleaves the peptide from the 2-CTC resin and simultaneously removes the OtBu and Trt protecting groups. TIS is a crucial scavenger that quenches the reactive trityl and t-butyl cations, preventing re-attachment to the peptide and modification of sensitive residues like cysteine.[6]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

-

Purification and Characterization

Purity assessment is non-negotiable. A combination of HPLC and mass spectrometry provides a robust, self-validating system to confirm the identity and purity of the synthesized peptide.

Purification Protocol:

-

Method: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Gradient: A linear gradient, for example, from 5% to 50% Mobile Phase B over 30-40 minutes, is a good starting point for optimization. The high polarity of the Asp₁₀ tail will cause the peptide to elute at a relatively low ACN concentration.

-

Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (if aromatic residues were present).

-

Post-Purification: Collect fractions containing the main peak, confirm purity by analytical HPLC, pool the pure fractions, and lyophilize to obtain the final product as a fluffy white powder.

Characterization Data:

The data below represents typical expected results for a successful synthesis of Cys-Asp₁₀ (after Fmoc removal for analytical purposes).

| Parameter | Method | Expected Result | Rationale & Interpretation |

| Purity | Analytical RP-HPLC | ≥95% | Confirms the success of the synthesis and purification. A single major peak is desired.[7] |

| Identity (Molecular Weight) | ESI-MS | Calculated: 1272.2 DaObserved: [M+H]⁺ at m/z 1273.2 | Confirms the correct peptide was synthesized with no deletions or incomplete deprotection.[8][9] |

| Sequence Confirmation | MS/MS Fragmentation | Fragmentation pattern consistent with the Cys-Asp₁₀ sequence. | Provides definitive proof of the amino acid sequence. |

The Multifaceted Role of the Poly-Aspartic Acid Tail

The deca-aspartate tail is the functional heart of the Fmoc-Cys-Asp₁₀ linker, conferring a suite of advantageous properties critical for drug development.

Enhancing Aqueous Solubility and Biocompatibility

Many potent therapeutic agents are hydrophobic, posing significant challenges for formulation and systemic delivery. The poly-Asp tail, with its ten carboxylic acid side chains, is highly hydrophilic and becomes polyanionic at physiological pH. Conjugating a hydrophobic drug to this linker dramatically increases the overall aqueous solubility of the resulting PDC, preventing aggregation and improving its pharmacokinetic profile.[10] Furthermore, poly(amino acids) like poly-aspartic acid are known for their excellent biocompatibility and biodegradability, reducing the risk of toxicity and immunogenicity.[3][11]

Active Bone Targeting via Hydroxyapatite Binding

The most compelling function of the poly-Asp tail is its ability to act as a bone-targeting moiety.[12][13] Bone mineral is primarily composed of hydroxyapatite (HA), a crystalline form of calcium phosphate [Ca₁₀(PO₄)₆(OH)₂]. The negatively charged carboxylate groups of the aspartic acid residues act as powerful chelating agents for the calcium ions (Ca²⁺) on the surface of HA.[14] This strong, specific interaction allows PDCs constructed with a Cys-Asp₁₀ linker to accumulate preferentially at sites of high bone turnover, such as fractures or bone metastases.[13][15]

| Property | Significance in Drug Delivery | Supporting Evidence |

| High Negative Charge (at pH 7.4) | Drives electrostatic interaction with Ca²⁺ ions in hydroxyapatite. | Studies show poly-aspartic sequences bind strongly to HA surfaces.[4][13] |

| Chelation Capability | Multiple carboxylate groups coordinate with a single or multiple Ca²⁺ ions, leading to high-avidity binding. | The binding affinity of acidic peptides to HA has been quantitatively measured.[16][17] |

| Biomimicry | Mimics the function of natural bone matrix proteins (e.g., osteopontin), which are rich in acidic residues and regulate mineralization. | The role of acidic residues in biomineralization is well-established.[16] |

pH-Responsive Behavior for Controlled Release

The charge state of the poly-Asp tail is pH-dependent. The pKa of the aspartic acid side chain is approximately 3.9. In the acidic microenvironment of tumors or within the endo-lysosomal pathway (pH ~5.0-6.5), the carboxylate groups become partially protonated. This change in charge can trigger conformational changes in the PDC or influence the cleavage of pH-sensitive linkers used to attach the drug, facilitating targeted drug release in diseased tissues.[10][18] This property allows for the design of "smart" delivery systems that release their payload preferentially at the site of action.[10]

Application in Bioconjugation: A Workflow

The ultimate purpose of Fmoc-Cys-Asp₁₀ is to serve as a bridge, linking a payload to a biological target or carrier. The N-terminal cysteine is the key to this process.

Diagram: Synthesis and Conjugation Workflow

Caption: A typical workflow from solid-phase synthesis to final peptide-drug conjugate.

Protocol for Thiol-Maleimide Conjugation

This is one of the most robust and widely used methods for cysteine-specific bioconjugation.

Materials:

-

Purified, lyophilized Cys-Asp₁₀ peptide.

-

Maleimide-activated payload (drug, dye, etc.).

-

Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5, degassed.

-

Optional: EDTA to chelate trace metals that can catalyze disulfide bond formation.

Procedure:

-

Peptide Dissolution: Dissolve the Cys-Asp₁₀ peptide in the reaction buffer to a known concentration (e.g., 1-5 mg/mL).

-

Payload Dissolution: Dissolve the maleimide-activated payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) before diluting it into the reaction buffer.

-

Conjugation Reaction: Add the payload solution to the peptide solution. A slight molar excess (1.1 to 1.5 equivalents) of the maleimide payload is typically used.

-

Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if the payload is light-sensitive.

-

Causality: The thiol group of cysteine undergoes a Michael addition reaction with the maleimide double bond, forming a stable thioether linkage. The reaction is highly specific for thiols within the pH range of 6.5-7.5.

-

-

Quenching (Optional): Add a small molecule thiol (e.g., free cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups.

-

Purification: Purify the resulting PDC from unreacted peptide and payload using Size Exclusion Chromatography (SEC) or RP-HPLC.

-

Characterization: Confirm the successful conjugation using ESI-MS (observe the mass shift corresponding to the payload) and HPLC (observe the shift in retention time).

Conclusion

Fmoc-Cys-Asp₁₀ is a testament to the power of rational peptide design in drug delivery. Its synthesis, while requiring careful management of known SPPS challenges, is achievable through robust, well-established protocols. The true significance of this molecule lies in the functional synergy of its components. The N-terminal cysteine provides a reliable conjugation handle, while the poly-aspartic acid tail offers a trifecta of benefits: enhanced aqueous solubility, excellent biocompatibility, and a potent, intrinsic affinity for bone tissue. For researchers in oncology, orthopedics, and targeted therapeutics, Fmoc-Cys-Asp₁₀ represents a validated and highly effective tool for developing the next generation of precision medicines.

References

-

Wang M, et al. Bone-Fracture-Targeted Dasatinib-Oligoaspartic Acid Conjugate Potently Accelerates Fracture Repair. Bioconjug Chem. 2018;29(11):3800-3809. [Link]

-

Adelnia, H., et al. Poly(aspartic acid) in Biomedical Applications: From Polymerization, Modification, Properties, Degradation, and Biocompatibility to Applications. ACS Biomaterials Science & Engineering. 2021;7(6):2055-2076. [Link]

-

Ullah, F., et al. Solid-phase synthetic protocols are ideal, because they enable multi-step syntheses to be carried out efficiently. Molecules. 2020;25(18):4283. [Link]

-

Góngora-Benítez, M., et al. Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Org. Lett. 2022;24(49):9118–9122. [Link]

-

Nowick, J.S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). 2020. [Link]

-

Van den Nest, W., et al. Purity Profiling of Peptide Drugs. J Anal Bioanal Tech. 2011;S5:001. [Link]

-

Ahang, M., et al. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. Pharmaceutics. 2024;16(5):618. [Link]

-

Aspartic Acid Binding on Hydroxyapatite Nanoparticles with Varying Morphologies Investigated by Solid-State NMR Spectroscopy and Molecular Dynamics Simulation. J. Phys. Chem. C. 2021;125(2):1453–1464. [Link]

-

Li, Y., et al. Stimuli-Responsive Poly(aspartamide) Derivatives and Their Applications as Drug Carriers. Molecules. 2021;26(11):3353. [Link]

-

Fields, G.B. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Liu, J., et al. Design of polyaspartic acid peptide-poly (ethylene glycol)-poly (ε-caprolactone) nanoparticles as a carrier of hydrophobic drugs targeting cancer metastasized to bone. International Journal of Nanomedicine. 2017;12:3567-3583. [Link]

-

Tabata, K., et al. Purification and characterization of poly(aspartic acid) hydrolase from Sphingomonas sp. KT-1. Biomacromolecules. 2001;2(4):1155-60. [Link]

-

Isidro-Llobet, A., et al. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int J Pept Res Ther. 2014;20:53–69. [Link]

-

MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]

-

Lee, J., et al. Selection and identification of a novel bone-targeting peptide for biomedical imaging of bone. Sci Rep. 2020;10:8971. [Link]

-

Zhang, R., et al. Development of novel bone targeting peptide–drug conjugate of 13-aminomethyl-15-thiomatrine for osteoporosis therapy. RSC Adv. 2022;12:127-136. [Link]

-

Pál, Sz., et al. Poly(aspartic acid) with adjustable pH-dependent solubility. Acta Biomaterialia. 2017;48:229-237. [Link]

-

Roy, O., et al. Quantification of the binding affinity of a specific hydroxyapatite binding peptide. Biomaterials. 2010;31(15):4449-55. [Link]

-

Park, K., et al. Drug release testing methods of polymeric particulate drug formulations. J Control Release. 2013;172(1):89-98. [Link]

-

Góngora-Benítez, M., et al. Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. The Journal of Organic Chemistry. 2022. [Link]

-

Z-Y. Zhang, et al. Characterization of cysteinylation of pharmaceutical-grade human serum albumin by electrospray ionization mass spectrometry and low-energy collision-induced dissociation tandem mass spectrometry. Rapid Commun Mass Spectrom. 2005;19(11):1516-24. [Link]

-

University of Alabama at Birmingham. Applications of ESI-MS for peptides. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Halder, S., et al. Selection of Bone-Targeting Peptides for Therapeutic Intervention: An In Vivo Evaluation and Comparison Study. bioRxiv. 2024. [Link]

-

Pasut, G., Veronese, F. M. Drug and protein delivery by polymer conjugation. Prog. Polym. Sci. 2012;32(8-9):933-961. [Link]

-

Aspartic Acid Binding on Hydroxyapatite Nanoparticles with Varying Morphologies Investigated by Solid-State NMR Spectroscopy and Molecular Dynamics Simulation. ResearchGate. [Link]

-

Agilent. Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. 2023. [Link]

-

Giraud, M., et al. Side reactions in the SPPS of Cys-containing peptides. J Pept Sci. 2013;19(5):312-9. [Link]

-

Szilágyi, A., et al. Poly(aspartic acid) with adjustable pH-dependent solubility. Acta Biomaterialia. 2017;48:229-237. [Link]

-

William Letter. LC-MS IS HPLC. ResearchGate. 2020. [Link]

-

Ta, H. Poly(aspartic acid) in Biomedical Applications: From Polymerization, Modification, Properties, Degradation, and Biocompatibility. Hang Ta research group. 2021. [Link]

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. digital.csic.es [digital.csic.es]

- 3. Poly(aspartic acid)-based polymeric nanoparticle for local and systemic mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.uci.edu [chem.uci.edu]

- 7. agilent.com [agilent.com]

- 8. Characterization of cysteinylation of pharmaceutical-grade human serum albumin by electrospray ionization mass spectrometry and low-energy collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uab.edu [uab.edu]

- 10. Poly(aspartic acid) with adjustable pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 99mTc-labeled polyaspartic acid/silica nanoassembly as a potential probe for bone imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Poly aspartic acid peptide-linked PLGA based nanoscale particles: potential for bone-targeting drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Design of polyaspartic acid peptide-poly (ethylene glycol)-poly (ε-caprolactone) nanoparticles as a carrier of hydrophobic drugs targeting cancer metastasized to bone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aspartic Acid Binding on Hydroxyapatite Nanoparticles with Varying Morphologies Investigated by Solid-State NMR Spectroscopy and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Mechanism of action for Fmoc-Cys-Asp10 as a non-releasable linker.

An In-Depth Technical Guide to the Cys-Asp Dipeptide as a Non-Releasable Linker in Bioconjugation

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, which connects these two components, is a critical determinant of an ADC's safety and efficacy profile. Non-releasable linkers, which offer high plasma stability, have emerged as a robust strategy to widen the therapeutic window by minimizing off-target toxicity. This guide provides a detailed examination of the Cysteine-Aspartic Acid (Cys-Asp) dipeptide as a non-releasable linker. We will explore its mechanism of action, the chemical principles governing its stability, validated protocols for its synthesis and conjugation, and analytical methods to confirm its performance. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of this linker technology.

The Paradigm of Non-Releasable Linkers in ADCs

The "Magic Bullet" Concept Reimagined

The core principle of an ADC is to achieve targeted delivery of a potent payload directly to pathogenic cells, most commonly cancer cells, thereby sparing healthy tissue.[] This approach enhances the therapeutic index of cytotoxic drugs that would otherwise be too toxic for systemic administration.[2] The ADC's success hinges on the synergistic function of its three components: the antibody, the payload, and the linker.[]

The Critical Role of the Linker: Stability vs. Release

The linker is far more than a simple bridge; it must be exceptionally stable in the systemic circulation to prevent premature payload release, which can lead to systemic toxicity.[4] Conversely, it must facilitate the efficient release of the active drug once the ADC has reached its target.[2] This dual requirement for stability and conditional release is the central challenge in linker design.[2]

Cleavable vs. Non-Releasable Linkers: A Comparative Overview

Linker technologies are broadly categorized into two classes: cleavable and non-releasable.[]

-

Cleavable Linkers: These are designed with specific chemical motifs that are sensitive to the tumor microenvironment or intracellular conditions. Common cleavage mechanisms include hydrolysis in the acidic environment of lysosomes (e.g., hydrazones), reduction in the glutathione-rich cytoplasm (e.g., disulfides), or enzymatic cleavage by proteases like Cathepsin B that are upregulated in tumor cells (e.g., peptide linkers like Val-Cit).[5][6]

-

Non-Releasable Linkers: These linkers lack a specific chemical trigger for cleavage.[7] They are designed to be highly stable covalent bonds, such as thioethers.[] The release of the payload is not dependent on linker cleavage but rather on the complete proteolytic degradation of the antibody component itself.[5][9]

Mechanism of Action for Non-Releasable Linkers: The Lysosomal Degradation Pathway

The efficacy of an ADC with a non-releasable linker is entirely dependent on the biological processing of the antibody within the target cell.[10] The process begins with the ADC binding to its target antigen on the cell surface, followed by internalization, typically through endocytosis. The ADC is then trafficked through the endosomal pathway to the lysosome.[11] Inside the lysosome, proteases degrade the antibody backbone into its constituent amino acids.[][12] This process liberates the payload, which remains attached to the linker and the single amino acid residue (e.g., cysteine) to which it was originally conjugated.[7] This payload-linker-amino acid complex is the ultimate active metabolite.[13]

The Cys-Asp Dipeptide: A Detailed Mechanistic Examination

The Role of Cysteine: Establishing a Stable Thioether Bond

In the Cys-Asp linker, the cysteine residue serves as the primary point of attachment to the payload, typically via a maleimide group on the drug-linker construct. The reaction between the cysteine's sulfhydryl group (-SH) from the antibody and the maleimide results in a stable thioether bond.[11] This bond is highly resistant to hydrolysis and enzymatic degradation under physiological conditions, forming the foundation of the linker's "non-releasable" character. While thioether exchange with endogenous thiols like albumin has been noted as a potential liability for some maleimide-based conjugates, strategies such as using N-aryl maleimides or phenyloxadiazole sulfones have been developed to enhance stability further.[14][15][16][17]

The Aspartimide Challenge: A Known Peptide Liability

A critical aspect of ensuring linker stability is mitigating potential degradation pathways. For aspartic acid-containing peptides, the primary chemical liability is the formation of a cyclic succinimide, also known as an aspartimide. This intramolecular reaction occurs when the backbone amide nitrogen of the C-terminal adjacent residue attacks the side-chain carboxyl carbon of the aspartic acid, forming a five-membered ring.[18][19][20] This reaction is sequence-dependent and is significantly accelerated by basic conditions, such as the use of piperidine for Fmoc deprotection during peptide synthesis.[19][20] The formation of aspartimide is problematic because the ring can subsequently be hydrolyzed to yield not only the original α-aspartyl peptide but also the isomeric β-aspartyl peptide, which can be difficult to separate and may alter biological activity.[20] The rate of succinimide formation is highly dependent on the C-flanking amino acid, with smaller, less sterically hindered residues like Glycine promoting the reaction.[19][21]

Inherent Stability of the Cys-Asp Linkage

The stability of the Cys-Asp linker in an ADC context relies on two key factors:

-

Thioether Bond Stability: As discussed, the thioether linkage formed from a maleimide reaction is robust in circulation.

-

Peptide Bond Stability: The amide bond between Cysteine and Aspartic acid is inherently stable. While aspartimide formation is a theoretical concern, its rate is significantly slower at physiological pH (7.4) compared to the basic conditions used during chemical synthesis.[21] Furthermore, the "next residue" in the sequence is the payload itself, which is typically a large, sterically hindered molecule. This bulk can sterically disfavor the intramolecular cyclization required to form the aspartimide, contributing to the overall stability of the linker in vivo.

Synthesis and Conjugation Workflow

The generation of a Cys-Asp-linked ADC is a multi-step process requiring careful control of protecting group chemistry and purification.

Protocol: Synthesis of the Linker-Payload Moiety

The synthesis of the drug-linker component typically involves standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Objective: To synthesize a maleimide-functionalized Cys-Asp dipeptide attached to a payload.

Methodology:

-

Resin Loading: Start with a suitable resin, and attach the payload to it if synthesizing in the reverse order, or attach Fmoc-Asp(OtBu)-OH.

-

Aspartic Acid Coupling: Couple Fmoc-Asp(OtBu)-OH using standard coupling reagents (e.g., HBTU, DIC/Oxyma). The tert-butyl (OtBu) group protects the side-chain carboxylate.

-

Fmoc Deprotection: Remove the Fmoc group with a solution of 20% piperidine in DMF. To minimize aspartimide formation, especially if the subsequent residue were small, additives like acetic acid or optimized base conditions can be employed.[22]

-

Cysteine Coupling: Couple Fmoc-Cys(Trt)-OH. The trityl (Trt) group protects the reactive sulfhydryl group.

-

Maleimide Functionalization: After the dipeptide is assembled, the N-terminus is functionalized with a maleimide-containing spacer (e.g., maleimidocaproyl, MC).

-

Cleavage and Deprotection: Cleave the linker-payload from the resin and remove the side-chain protecting groups (OtBu and Trt) using a strong acid cocktail, typically 95% Trifluoroacetic Acid (TFA).

-

Purification: Purify the final maleimide-Cys-Asp-Payload construct using reverse-phase HPLC.

Protocol: Conjugation to the Antibody

Objective: To covalently attach the purified linker-payload to a monoclonal antibody.

Methodology:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). The stoichiometry is carefully controlled to generate a target number of free sulfhydryl groups (typically targeting a Drug-to-Antibody Ratio, DAR, of 4 or 8).

-

Conjugation Reaction: Add the purified maleimide-Cys-Asp-Payload to the reduced antibody solution. The reaction is typically performed in a buffered solution at a pH of ~7.0-7.5. The maleimide groups react specifically with the free sulfhydryl groups to form stable thioether bonds.

-

Quenching: Quench any unreacted sulfhydryl groups with an excess of a quenching agent like N-ethylmaleimide or L-cysteine to prevent re-aggregation.

-

Purification: Remove unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: The final ADC is characterized to confirm its integrity. Key analyses include:

-

Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution (species with 0, 2, 4, 6, 8 drugs).[]

-

Mass Spectrometry (LC-MS): To confirm the covalent modification and the mass of the light and heavy chains.[24]

-

Size-Exclusion Chromatography (SEC): To quantify the level of aggregation.

-

In Vitro and In Vivo Validation of Linker Stability

A self-validating system of protocols is essential to confirm the non-releasable nature of the Cys-Asp linker.

Protocol: Plasma Stability Assay

Rationale: This assay simulates the ADC's journey in the bloodstream to verify that the linker remains intact and does not prematurely release its payload.[25]

Methodology:

-

Incubate the purified ADC at a concentration of ~1 mg/mL in human or mouse plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

Analyze the samples using two primary methods:

-

Affinity Capture LC-MS: Use an anti-human IgG antibody coupled to magnetic beads to capture the ADC and any antibody fragments. Analyze the captured material by LC-MS to measure the average DAR over time.

-

LC-MS/MS of Plasma Supernatant: Analyze the plasma supernatant to quantify any prematurely released payload or related metabolites.[26] Self-Validation: A stable linker will show a minimal decrease in the average DAR over the time course and negligible levels of free payload in the supernatant.

-

Protocol: Lysosomal Degradation Assay

Rationale: This assay confirms that the active payload-linker catabolite is efficiently released upon proteolytic degradation in a simulated lysosomal environment.[27]

Methodology:

-

Incubate the ADC with a commercially available lysosomal extract (e.g., from rat liver) or a key lysosomal protease like Cathepsin B at 37°C in an acidic buffer (pH ~5.0).

-

Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Stop the enzymatic reaction (e.g., by adding a protease inhibitor or precipitating protein with acetonitrile).

-

Analyze the samples by LC-MS/MS to identify and quantify the released Cys-Asp-Payload catabolite. Self-Validation: An effective non-releasable linker system will show a time-dependent increase in the concentration of the expected catabolite, confirming its release upon antibody degradation.

Data Interpretation Summary

| Assay | Condition | Expected Outcome for Stable Cys-Asp Linker | Rationale |

| Plasma Stability | Human Plasma, pH 7.4, 37°C | >95% of payload remains conjugated after 7 days. Minimal change in average DAR. | Demonstrates stability in circulation, minimizing off-target toxicity. |

| Lysosomal Stability | Lysosomal Extract, pH 5.0, 37°C | Time-dependent release of the Cys-Asp-Payload catabolite. | Confirms the intended mechanism of action via antibody degradation at the target site. |

Therapeutic Implications and Field Insights

The Active Metabolite and the Bystander Effect

The final active drug form is the Cys-Asp-Payload catabolite.[12] The presence of the charged aspartic acid residue and the cysteine typically renders this metabolite hydrophilic and less membrane-permeable.[12] This has a significant therapeutic consequence: it largely abrogates the "bystander effect," where a released payload diffuses out of the target cell to kill neighboring antigen-negative tumor cells. While the bystander effect can be beneficial for cleavable linkers, its absence with non-releasable linkers can increase the specificity of the ADC, further reducing off-target toxicity.[10][11] However, this also means the ADC may be less effective in treating heterogeneous tumors with variable antigen expression.

Advantages in the Therapeutic Window

The primary advantage of a highly stable non-releasable linker like Cys-Asp is the potential for an improved therapeutic window.[10] By minimizing premature drug release in circulation, higher doses of the ADC can often be administered before dose-limiting toxicities are observed, leading to greater drug delivery to the tumor and potentially superior efficacy.[10][11]

Conclusion

The Fmoc-Cys-Asp dipeptide provides the chemical foundation for a highly stable, non-releasable linker system for advanced ADC development. Its mechanism of action is predicated on exceptional stability in circulation, with payload release occurring only after antigen-mediated internalization and complete lysosomal degradation of the antibody carrier. This mechanism minimizes off-target toxicity and can significantly widen the therapeutic window. While challenges such as potential aspartimide formation during synthesis must be managed, the Cys-Asp linker's robust in vivo performance, confirmed through rigorous analytical validation, makes it a compelling choice for payloads where targeted, intracellular delivery and high specificity are paramount.

References

-

Creative Biolabs. (n.d.). Non-cleavable Linker Annotation. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Non-Cleavable Linker Synthesis Service. Retrieved from [Link]

-

AAPPTEC. (2012, October 4). Preventing aspartimide formation during peptide synthesis. Retrieved from [Link]

-

Okuyama, M., et al. (2021). Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. National Institutes of Health. Retrieved from [Link]

-

D'Amico, L., et al. (n.d.). In vivo testing of drug-linker stability. PubMed. Retrieved from [Link]

-

ChemMister. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. Retrieved from [Link]

-

Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Retrieved from [Link]

-

Zhang, X., et al. (2020). Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety. ResearchGate. Retrieved from [Link]

-

Van der Veken, P., et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

-

Singh, R., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. National Institutes of Health. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Noncleavable Linkers. Retrieved from [Link]

-

Zhang, G., et al. (2023). Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release. National Institutes of Health. Retrieved from [Link]

-

Christie, R. J., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. National Institutes of Health. Retrieved from [Link]

-

D'Huyvetter, M., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. Retrieved from [Link]

-

An, Z., et al. (2021). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2011). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. Retrieved from [Link]

-

Christie, R. J., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications. Retrieved from [Link]

-

Gemina Analytics. (n.d.). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from [Link]

-

Geiger, T., & Clarke, S. (1987). Succinimide formation from aspartyl and Asn peptides as a model for the spontaneous degradation of proteins. ResearchGate. Retrieved from [Link]

-

Kim, H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker. MDPI. Retrieved from [Link]

-

Bailly, C., et al. (2021). Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates. ResearchGate. Retrieved from [Link]

-

Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]

-

Lång, A., et al. (2021). Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study. MDPI. Retrieved from [Link]

-

Van der Veken, P., et al. (2021). Synthesis of Multi-Module Low Density Lipoprotein Receptor Class A Domains with Acid Labile Cyanopyridiniumylides (CyPY) as Aspartic Acid Masking Groups. ResearchGate. Retrieved from [Link]

-

Tadayon, S., et al. (2021). Drug-Linker Constructs Bearing Unique Dual-Mechanism Tubulin Binding Payloads Tethered through Cleavable and Non-Cleavable Linkers. National Institutes of Health. Retrieved from [Link]

-

Sterling Pharma Solutions. (n.d.). Stability of ADCs in sub-cellular fractions. Retrieved from [Link]

-

Zhang, X., et al. (2021). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Taylor & Francis Online. Retrieved from [Link]

-

Sterling Pharma Solutions. (n.d.). Stability of ADC linker payloads in sub-cellular fractions. Retrieved from [Link]

-

Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. II. Formation of succinimide derivatives from aspartyl residues. The Journal of Organic Chemistry. Retrieved from [Link]

-

Christie, R. J., et al. (2016). Stability of ADCs in thiol-containing buffer and mouse serum. ResearchGate. Retrieved from [Link]

-

Beck, A., et al. (2015). Current ADC Linker Chemistry. National Institutes of Health. Retrieved from [Link]

-

NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

-

Zhang, X., et al. (2020). Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety. National Institutes of Health. Retrieved from [Link]

-

Geiger, T., & Clarke, S. (1989). Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins. PubMed. Retrieved from [Link]

Sources

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 6. njbio.com [njbio.com]

- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 11. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 12. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]

- 13. Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. media.iris-biotech.de [media.iris-biotech.de]

- 21. Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. peptide.com [peptide.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 27. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

Solubility and stability of Fmoc-Cys-Asp10 (TFA) in different solvents.

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Solubility and Stability of Fmoc-Cys-Asp (TFA): A Comprehensive Guide

Executive Summary

This technical guide provides a detailed analysis of the solubility and stability characteristics of the Fmoc-Cys-Asp dipeptide, a critical building block and fragment in peptide chemistry and therapeutic development. We delve into the physicochemical properties that govern its behavior in various solvent systems, from organic media used in solid-phase peptide synthesis (SPPS) to aqueous buffers relevant for biological assays. Key degradation pathways, including cysteine oxidation and aspartimide formation, are mechanistically explained. This document furnishes researchers with field-proven protocols for solubility determination and stability-indicating assays, supported by graphical workflows and data-driven recommendations to ensure the integrity and successful application of this dipeptide.

Introduction: The Significance of the Cys-Asp Motif

The cysteine-aspartic acid (Cys-Asp) sequence motif is integral to the structure and function of numerous biologically active peptides and proteins. Cysteine's thiol side chain offers a unique handle for forming stabilizing disulfide bonds, conjugating payloads, or participating in enzymatic reactions.[1] Aspartic acid provides a negative charge at physiological pH, often crucial for molecular recognition, solubility, and receptor binding.

In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the dipeptide is handled in two primary forms:

-

The Protected Building Block: Typically as Fmoc-Cys(Trt)-Asp(OtBu)-OH, where the reactive side chains are masked by trityl (Trt) and tert-butyl (OtBu) groups, respectively. Its solubility in organic solvents is paramount for efficient coupling during synthesis.

-

The Deprotected Dipeptide: H-Cys-Asp-OH, often isolated as a trifluoroacetate (TFA) salt after cleavage from the resin and purification by reverse-phase HPLC.[2] Its solubility and stability in aqueous systems are critical for downstream applications, including structural studies, in vitro assays, and formulation development.

Understanding the distinct challenges presented by each form—solubility for the protected block and stability for the deprotected fragment—is essential for mitigating common pitfalls like synthesis failure, product degradation, and experimental irreproducibility.

Chemical Profile of Fmoc-Cys-Asp Derivatives

The chemical identity of the dipeptide dictates its behavior. The bulky, hydrophobic Fmoc, Trt, and OtBu groups render the protected form amenable to dissolution in organic solvents, while the free amino, thiol, and carboxyl groups of the deprotected TFA salt govern its properties in aqueous media.

Caption: Chemical forms of the Cys-Asp dipeptide.

Part I: Solubility Profile

The successful use of a peptide begins with its effective dissolution. Poor solubility can lead to inaccurate concentration measurements, aggregation, and failed experiments.[3] The polarity of a peptide is the primary determinant of its solubility.[4]

Theoretical Considerations

-

Protected Dipeptide (Fmoc-Cys(Trt)-Asp(OtBu)-OH): The large, nonpolar Fmoc and Trt groups dominate the molecule's character, making it highly hydrophobic. Therefore, it exhibits good solubility in polar aprotic solvents like DMF and NMP, which are standard in peptide synthesis.[5][]

-

Deprotected Dipeptide (H-Cys-Asp-OH • TFA): This molecule is amphipathic. Its overall charge, dictated by the pH of the solvent, is the main driver of its solubility.[7][8]

-

Acidic pH (e.g., <3): The Asp side chain and C-terminus are protonated (neutral), while the N-terminus is protonated (+1). The net charge is positive, favoring solubility in acidic buffers.

-

Neutral pH (e.g., 6-8): The Asp side chain and C-terminus are deprotonated (-2), and the N-terminus is protonated (+1). The net charge is negative, promoting solubility. The thiol group of cysteine (pKa ~8.3) is largely protonated.

-

Isoelectric Point (pI): At its pI, the peptide has a net zero charge and typically exhibits its lowest solubility.

-

-

The Role of the TFA Counter-ion: The TFA salt is a byproduct of HPLC purification.[2][9] While generally improving solubility by providing a counter-ion to the positively charged N-terminus, residual TFA can lower the pH of unbuffered aqueous solutions, potentially impacting both solubility and stability. For biological assays, TFA can be cytotoxic, and its exchange for a more biocompatible counter-ion like acetate or hydrochloride is often necessary.[10][11]

Solubility in Common Laboratory Solvents

The choice of solvent must align with the intended application, ensuring both effective dissolution and compatibility with the experimental system.[7]

Table 1: Solubility Guidelines for Fmoc-Cys-Asp Derivatives

| Derivative | Solvent System | Recommended Use | Rationale & Expert Insights |

| Protected | DMF, NMP | SPPS Coupling | Excellent solvating properties for the protected amino acid and the resin support, ensuring efficient reaction kinetics.[5] Amine-free, high-purity grades are essential to prevent premature Fmoc deprotection. |

| (Fmoc-Cys(Trt)-Asp(OtBu)-OH) | DMSO | Stock Solutions, Challenging Couplings | Stronger solubilizing power than DMF. Use with caution in SPPS, as it can accelerate side reactions. Ideal for preparing high-concentration stock solutions.[12] |

| Deprotected | Water (Milli-Q) | Initial Attempt (Unbuffered) | The peptide has a net negative charge and should be soluble. If not, the solution may be at the peptide's pI. Do not use vortexing, which can induce aggregation; gentle swirling or sonication is preferred.[13] |

| (H-Cys-Asp-OH • TFA) | Aqueous Buffers (e.g., 0.1% Acetic Acid, 10 mM NH₄HCO₃) | Biological Assays, HPLC | For this acidic peptide (net negative charge), a basic buffer (pH > pI) like ammonium bicarbonate is a logical choice.[8] If solubility remains poor, an acidic buffer can be tested. Buffers should be degassed to minimize cysteine oxidation.[14] |

| DMSO, then dilute with aqueous buffer | Highly Hydrophobic Peptides | For peptides that prove insoluble in aqueous systems, dissolving first in a minimal amount of DMSO and then slowly diluting with the aqueous buffer is a reliable strategy.[8] Ensure the final DMSO concentration is compatible with your assay. |

Experimental Protocol: Solubility Determination

This protocol provides a self-validating system to quantitatively assess peptide solubility.

Workflow: Equilibrium Solubility Assay

Caption: Workflow for quantitative solubility measurement.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the lyophilized peptide to a known volume of the test solvent (e.g., water, PBS buffer) in a microcentrifuge tube. The amount should be sufficient to ensure undissolved solid remains.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) with gentle agitation for a period sufficient to reach equilibrium (typically 18-24 hours). This ensures the solvent is fully saturated.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 15,000 x g) for 15 minutes to pellet all undissolved material.

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant without disturbing the pellet.

-

Quantification: Dilute the supernatant sample into the mobile phase and analyze its concentration using a validated analytical technique, typically reverse-phase HPLC with UV detection, against a standard curve prepared from a stock solution of known concentration (e.g., in DMSO).[15]

-

Calculation: The measured concentration of the saturated supernatant represents the peptide's solubility in that solvent at the specified temperature.

Part II: Stability Assessment

Peptide degradation can compromise product purity, alter biological activity, and generate potentially immunogenic impurities.[15][16] For Fmoc-Cys-Asp, the primary vulnerabilities lie in its two constituent amino acids.

Key Degradation Pathways

-

Cysteine Oxidation: The thiol side chain of cysteine is susceptible to oxidation, primarily forming a disulfide-bonded dimer (Cys-Asp)-(Asp-Cys). This is accelerated by exposure to atmospheric oxygen, neutral to basic pH, and the presence of trace metal ions.[1][14] To minimize this, solutions should be prepared with degassed buffers and stored under an inert atmosphere (e.g., argon).[14]

-

Aspartimide Formation: This is a notorious side reaction in peptide synthesis and can also occur during storage.[17][18] The backbone amide nitrogen attacks the side-chain carbonyl of aspartic acid, forming a five-membered succinimide ring (aspartimide).[19][20] This intermediate is unstable and can hydrolyze to yield not only the original α-aspartyl peptide but also the undesired β-aspartyl isomer.[17] Both acid and base can catalyze this reaction, making it a concern during both Fmoc deprotection (piperidine) and final cleavage (TFA).[17][21]

Degradation Pathway Overview

Caption: Major degradation routes for the H-Cys-Asp-OH peptide.

Experimental Protocol: HPLC-Based Stability-Indicating Assay

A stability-indicating method is an analytical procedure that can accurately separate, detect, and quantify the active ingredient from its degradation products without interference.[15]

Workflow: Peptide Stability Study

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Methodology:

-

Solution Preparation: Dissolve the peptide in the desired test buffer (e.g., PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH) at a known concentration (e.g., 1 mg/mL). Use degassed buffer to establish a baseline with minimal oxidation.

-

Incubation: Aliquot the solution into sealed HPLC vials and place them under various stress conditions. For an accelerated study, typical conditions are 40°C.[16] Include control samples stored at -20°C or -80°C.

-

Time-Point Sampling: At predetermined intervals (e.g., 0, 4, 8, 24, 48 hours), remove a vial from each condition and immediately freeze it at -80°C to halt further degradation.

-

HPLC Analysis:

-

Once all time points are collected, analyze the samples by reverse-phase HPLC.

-

Column: C18 stationary phase (e.g., 3.5 µm, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient (e.g., 5% to 50% B over 15 minutes) is typically effective for separating the polar peptide from less polar degradants.

-

Detection: UV at 214 nm and 280 nm.

-

-

Data Analysis: Integrate the peak areas from the chromatograms. Calculate the percentage of the main peptide peak relative to the total area of all peaks at each time point. A plot of % purity versus time reveals the degradation rate under each condition. The appearance of new peaks signifies the formation of degradation products, which can be further characterized by mass spectrometry.

Summary and Best Practices

The successful application of Fmoc-Cys-Asp (TFA) hinges on a clear understanding of its solubility and stability.

-

For Synthesis (Protected Form): Use high-purity, amine-free DMF or NMP as the primary solvent. DMSO can be a powerful co-solvent for difficult sequences but should be used judiciously.

-

For Application (Deprotected Form):

-

Solubilization: First attempt dissolution in high-purity water or a slightly basic, degassed buffer. If the peptide is hydrophobic or aggregates, dissolve in a minimal volume of DMSO before diluting with your aqueous medium.

-

Stability: Cysteine oxidation is a primary concern. Always use degassed buffers, handle solutions under an inert atmosphere where possible, and store frozen.[14] Be aware of potential aspartimide formation, especially if the peptide will be stored for long periods in solution or exposed to pH extremes.

-

Storage: For long-term viability, store the peptide as a lyophilized powder at -20°C or -80°C, protected from light.[8] Prepare solutions fresh for each experiment. If stock solutions must be stored, they should be aliquoted to avoid freeze-thaw cycles and kept at -80°C.[8][12]

-

By adhering to these principles and employing the described protocols, researchers can ensure the integrity of their Fmoc-Cys-Asp dipeptide, leading to more reliable and reproducible scientific outcomes.

References

- Vertex AI Search Result.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- BenchChem. (2025). Solubility Profile of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH: A Technical Guide for Researchers.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1587-1603. (Source: Similar content found in PMC - NIH, "Advances in Fmoc solid-phase peptide synthesis")

- Góngora-Benítez, M., et al. (2022). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering.

- Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube.

- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- Wipf, P., & Kunz, H. (2007). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 61(5), 279-281.

- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

- Sigma-Aldrich. (n.d.). Fmoc-Cys(Trt)-OH. Product Page.

- Gause, B. L., & Schirch, P. F. (1992). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Peptide Research, 5(3), 154-159. (Source: PubMed)

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.

- Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.

- Creative Proteomics. (n.d.). Proteomic Approaches to Study Cysteine Oxidation. (Source: Similar content found in PMC - PubMed Central)

- Klíma, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Metabolites, 14(10), 629. (Source: PubMed)

- AmbioPharm. (n.d.). Which salt form should I choose for my peptide?.

- Gentileschi, P., et al. (2023). Cysteine Redox Chemistry in Peptide Self-Assembly to Modulate Hydrogelation. International Journal of Molecular Sciences, 24(13), 10642. (Source: MDPI)

- Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION.

- D'Hondt, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9631-9669. (Source: RSC Publishing)

- AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis.

- LifeTein. (2025). Should I Have TFA Removed from My Peptide?.

- Bachem. (2021, July 23). Peptide solubility.

- Wade, J. D., & Otvos, L. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 833-840.

- MedChemExpress. (n.d.). Fmoc-Cys(Trt)-OH. Product Page.

- Niebling, S., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals.

- Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways.

- Bofill, J. M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. The Journal of Organic Chemistry. (Source: Digital CSIC)

- de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 26(62), 14046-14056.

- Ciemny, M., et al. (2018).

- La Ghezza, F., et al. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc)

- Fosgerau, K., & Hoffmann, T. (2015). Strategies for Improving Peptide Stability and Delivery. Drug Discovery Today, 20(1), 122-128. (Source: PMC - NIH)

- JPT Peptide Technologies. (n.d.). Peptide Solubilization.

- Chem-Impex International. (n.d.). Fmoc-Asp(OtBu)-OH. Product Page.

- ResearchGate. (2016).

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

- ResearchGate. (2021). Can we remove the fmoc group after peptide cleavage?. Discussion Thread.

- Omizzolo. (n.d.). Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. (Source: Omizzolo blog/article)

- Liu, Y., et al. (2024). Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. Organic Letters.

- MedChemExpress. (n.d.). Peptide Solubility and Storage Guidelines.

- Thermo Fisher Scientific. (n.d.). AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides.

- ResearchGate. (n.d.).

- Chem-Impex International. (n.d.). Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH. Product Page.

- Peptilogics. (2025). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design.

- Dolan, J. W. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-18. (Source: PMC)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. lifetein.com [lifetein.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. jpt.com [jpt.com]

- 14. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 15. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 16. pengtingpeptide.com [pengtingpeptide.com]

- 17. Aszpartimid-képződés megoldása Fmoc SPPS-ben Fmoc-Asp(OBno)-OH-val [sigmaaldrich.com]

- 18. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. media.iris-biotech.de [media.iris-biotech.de]

- 20. researchgate.net [researchgate.net]

- 21. chempep.com [chempep.com]

Technical Characterization of Fmoc-Cys-(Asp)10: A Guide to Spectroscopic Validation

Executive Summary & Molecular Profile

Fmoc-Cys-(Asp)10 (Fmoc-Cys-Asp-Asp-Asp-Asp-Asp-Asp-Asp-Asp-Asp-Asp-OH) is a specialized amphiphilic peptide linker primarily utilized in bone-targeting drug delivery systems . The oligopeptide motif

This guide addresses the specific spectroscopic challenges inherent to this molecule: the polyanionic nature of the aspartic acid tail, the aggregation propensity of the amphiphilic structure, and the critical synthetic impurity known as aspartimide formation .

Physicochemical Properties

| Property | Value | Notes |

| Formula | ||

| Exact Mass | 1493.36 Da | Monoisotopic |

| Avg.[1][2][3][4][5][6][7][8][9] Mol. Weight | 1494.27 Da | |

| Isoelectric Point (pI) | ~2.9 | Highly acidic due to 10 |

| Solubility | DMSO, DMF, Water (pH > 7) | Fmoc limits water solubility at low pH |

Critical Synthetic Insight: The Aspartimide Trap

Senior Scientist Note: Before interpreting spectra, you must understand the primary failure mode. The synthesis of poly-aspartic acid sequences using Fmoc chemistry is notoriously prone to aspartimide formation .[10][4][11][12] Under basic conditions (e.g., piperidine deprotection), the amide backbone nitrogen attacks the side-chain ester, forming a cyclic imide (Aspartimide).[11] This results in a mass loss of -18 Da (

Consequently, spectroscopic validation must specifically target the detection of

Figure 1: The Aspartimide formation pathway.[4] Validation must rule out the M-18 (cyclic) and M+67 (adduct) species.

Mass Spectrometry (MS) Validation

Due to the high number of carboxyl groups, Electrospray Ionization (ESI) in Negative Mode provides the cleanest spectra. Positive mode is feasible but often results in complex cationization (

Protocol: ESI-MS (Negative Mode)

-

Solvent: 50:50 Acetonitrile:Water + 0.1% Ammonium Hydroxide (

).-

Why: High pH ensures full deprotonation of the 10 Asp residues, promoting ionization. Avoid Formic Acid (TFA) in negative mode as it suppresses signal.

-

-

Concentration: 0.1 mg/mL.

-

Direct Infusion: Flow rate 5-10

L/min.

Diagnostic Signals (Theoretical)

| Species | Ionization State | m/z (Monoisotopic) | Interpretation |

| Target | 1492.35 | Singly charged parent | |

| Target | 745.67 | Doubly charged (Common) | |

| Target | 496.78 | Triply charged (Dominant) | |

| Impurity | 1474.34 | Aspartimide (Des-H2O) | |

| Impurity | 1559.4 | Piperidide adduct (Synthesis failure) | |

| Dimer | ~2986 | Disulfide Dimer (Oxidized Cys) |

Scientist's Tip: If you observe a peak at 1474 Da (or equivalent shifts in multiple charge states), your peptide contains the cyclic aspartimide defect. This creates a "kink" in the bone-targeting tail and significantly alters binding kinetics.

NMR Spectroscopy Data

Proton (

Experimental Setup

-

Solvent: DMSO-d6 is mandatory.

-

Reasoning: While poly-Asp is water-soluble, the Fmoc group is hydrophobic. Using

will cause micelle formation/aggregation, broadening lines and obscuring the Fmoc aromatic signals. DMSO-d6 solubilizes the amphiphilic molecule effectively.

-

-

Concentration: 5-10 mM.

-

Temperature: 298 K (25°C).

Chemical Shift Table ( NMR in DMSO-d6)

| Residue / Group | Proton Type | Chemical Shift ( | Multiplicity | Integral | Notes |

| Fmoc | Aromatic | 7.89 | Doublet | 2H | C4, C5 positions |

| Fmoc | Aromatic | 7.72 | Doublet | 2H | C1, C8 positions |

| Fmoc | Aromatic | 7.42 | Triplet | 2H | C3, C6 positions |

| Fmoc | Aromatic | 7.33 | Triplet | 2H | C2, C7 positions |

| Fmoc | Aliphatic ( | 4.25 - 4.35 | Doublet | 2H | Fluorenyl-CH2 |

| Fmoc | Aliphatic ( | 4.20 - 4.30 | Triplet | 1H | Fluorenyl-CH (overlaps) |

| Amide | Backbone | 8.0 - 8.5 | Broad m | ~11H | Exchangeable; broad envelope |

| Cys | ~4.40 | Multiplet | 1H | Often obscured by Asp envelope | |

| Cys | 2.8 - 3.1 | Multiplet | 2H | Distinct from Asp | |

| Cys | ~2.0 - 2.5 | Broad s | 1H | Often invisible due to exchange | |

| Asp (x10) | 4.55 - 4.70 | Multiplet | 10H | Massive Envelope. | |

| Asp (x10) | 2.55 - 2.80 | Multiplet | 20H | Massive Envelope. |

Interpretation Logic

-

The Integral Ratio Check: Set the Fmoc aromatic doublet at 7.89 ppm to integral 2.0.

-

Validate Sequence Length: Integration of the

-proton region (4.2 - 4.7 ppm) should sum to roughly 14H (1 Fmoc-CH + 2 Fmoc-CH2 + 1 Cys- -

Aspartimide Check: Look for a shift in the

-proton region. Aspartimide ring protons typically shift downfield or split the envelope. -

Cysteine Status: If you see two sets of signals for the peptide, check for disulfide dimerization. Adding DTT (dithiothreitol) to the NMR tube can resolve this by reducing the dimer back to the monomer.

Analytical Workflow Diagram

The following workflow ensures the integrity of the Fmoc-Cys-Asp10 reagent before use in conjugation or biological assays.

Figure 2: Analytical decision tree for Fmoc-Cys-Asp10 validation.

References

-

Wang, M., et al. (2018).[13] "Bone-Fracture-Targeted Dasatinib-Oligoaspartic Acid Conjugate Potently Accelerates Fracture Repair."[13] Bioconjugate Chemistry, 29(11), 3800-3809.[13] Link

-

Mergler, M., et al. (2003). "The Aspartimide Problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 9(1), 36-46. Link

-

Gottlieb, H. E., et al. (1997).[14] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. Link

-

Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214. Link

Sources

- 1. rsc.org [rsc.org]

- 2. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Poly(aspartic acid)-based polymeric nanoparticle for local and systemic mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. chem.uzh.ch [chem.uzh.ch]

- 10. researchgate.net [researchgate.net]

- 11. media.iris-biotech.de [media.iris-biotech.de]

- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. scs.illinois.edu [scs.illinois.edu]

Methodological & Application

High-Fidelity Synthesis of Fmoc-Cys-Asp10: Mitigating Aspartimide Formation and Aggregation

Executive Summary

Application Context: The Cys-Asp10 motif is frequently utilized in osteotropic drug delivery systems. The poly-aspartic acid (Poly-Asp) tail serves as a "bone tag," exhibiting high affinity for hydroxyapatite in bone remodeling sites, while the N-terminal Cysteine provides a thiol handle for conjugation to payloads (e.g., fluorophores, drugs, or nanoparticles).

The Challenge: Synthesizing Asp10 is deceptive. While a simple homopolymer, the repetition of Aspartate residues creates a high-risk environment for Aspartimide formation , a base-catalyzed side reaction that results in chain branching, racemization, and difficult-to-separate byproducts (

The Solution: This protocol departs from standard SPPS by employing a Modified Deprotection Cocktail (0.1 M HOBt) to suppress aspartimide formation and utilizes 2-Chlorotrityl Chloride (2-CTC) resin to minimize C-terminal diketopiperazine (DKP) formation.

Part 1: Strategic Analysis & Mechanisms

The Aspartimide Problem

In standard Fmoc chemistry, the repetitive removal of the Fmoc group uses 20% piperidine.[2][3] With adjacent Asp residues (Asp-Asp), the nitrogen of the backbone amide can attack the side-chain ester (OtBu), forming a five-membered cyclic imide (Aspartimide).

-

Consequence: The ring opens via nucleophilic attack (by water or piperidine), yielding a mixture of

-Asp (native), -

Mitigation: The addition of HOBt (1-Hydroxybenzotriazole) to the deprotection solution acts as an acidic buffer, protonating the amide backbone just enough to discourage the nucleophilic attack without preventing Fmoc removal.

Cysteine Racemization

Cysteine is prone to racemization during activation, particularly if bases (like DIPEA/NMM) are present during the activation step or if high heat is used.

-

Mitigation: Use DIC/Oxyma Pure for activation. Avoid pre-activation heating.

Visualization of the Threat

The following diagram illustrates the Aspartimide mechanism and the intervention point.

Figure 1: Mechanism of Aspartimide formation and the inhibitory role of HOBt buffering.

Part 2: Materials & Reagents[2][5]

| Component | Specification | Purpose |

| Resin | 2-Chlorotrityl Chloride (2-CTC) (Loading: 0.3–0.6 mmol/g) | Prevents DKP; mild cleavage retains side chains if needed. |

| Amino Acids | Fmoc-Asp(OtBu)-OH | Standard building block. |

| Fmoc-Cys(Trt)-OH | Trityl protection prevents S-alkylation. | |

| Coupling | DIC (Diisopropylcarbodiimide) | Carbodiimide activator. |

| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Suppresses racemization better than HOBt. | |

| Deprotection | Piperidine (Reagent Grade) | Fmoc removal base.[2][4] |

| HOBt (Anhydrous or Monohydrate) | CRITICAL ADDITIVE to suppress aspartimide. | |

| Solvents | DMF (Peptide Grade, Amine-free) | Main solvent. |

| DCM (Dichloromethane) | Swelling and resin loading.[5] | |

| Cleavage | TFA (Trifluoroacetic acid) | Global deprotection.[6] |

| TIS (Triisopropylsilane) | Cation scavenger. | |

| DODT (3,6-Dioxa-1,8-octanedithiol) | CRITICAL Thiol scavenger for Cys. |

Part 3: Experimental Protocol

Phase 1: Resin Loading (2-CTC)

Note: Do not use standard Wang resin if possible, as the ester linkage formation is more prone to racemization and DKP during the first cycle.

-

Swell Resin: Place 2-CTC resin (e.g., 0.25 mmol scale) in a reaction vessel. Swell in dry DCM for 20 min.

-

Prepare First AA: Dissolve Fmoc-Asp(OtBu)-OH (4 eq. relative to resin capacity) in dry DCM.[5] Add DIPEA (8 eq.).

-

Loading: Add solution to resin.[5][7] Agitate for 2 hours at room temperature.

-

Capping (Methanol): Add HPLC-grade Methanol (1 mL per gram resin) to the reaction mixture to cap unreacted chloride sites. Agitate for 15 min.

-

Wash: Drain and wash with DCM (3x) and DMF (3x).

Phase 2: Elongation (The Modified Cycle)

Repeat this cycle for residues 2–11 (9x Asp, 1x Cys).

Step A: Modified Fmoc Deprotection (The "Aspartimide Block")